(Ethaneseleninyl)benzene

Description

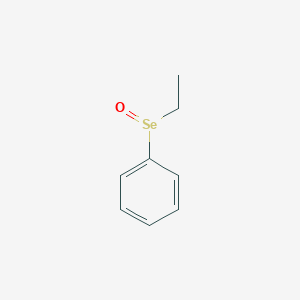

(Ethaneseleninyl)benzene, systematically named C₆H₅-Se(=O)-CH₂-CH₃, is an organoselenium compound comprising a benzene ring substituted with an ethaneseleninyl group. According to IUPAC nomenclature guidelines, its preferred name is this compound, though it is also referred to as ethyl phenyl selenoxide in non-systematic contexts . The compound features a selenium atom in a +4 oxidation state, bonded to an oxygen atom and an ethyl group. Its molecular weight is approximately 200.96 g/mol (calculated from atomic masses: C=12.01, H=1.008, Se=78.96, O=16.00). Organoselenium compounds like this are of interest in organic synthesis, catalysis, and materials science due to selenium’s unique redox properties and polarizability compared to lighter chalcogens like sulfur .

Properties

CAS No. |

65275-41-4 |

|---|---|

Molecular Formula |

C8H10OSe |

Molecular Weight |

201.13 g/mol |

IUPAC Name |

ethylseleninylbenzene |

InChI |

InChI=1S/C8H10OSe/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

InChI Key |

UABIGQVTHWGILS-UHFFFAOYSA-N |

Canonical SMILES |

CC[Se](=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (ethaneseleninyl)benzene typically involves the reaction of ethylselenol with bromobenzene under specific conditions. The reaction proceeds as follows:

Preparation of Ethylselenol: Ethylselenol can be synthesized by the reduction of diethyl diselenide using sodium borohydride in ethanol.

Formation of this compound: Ethylselenol is then reacted with bromobenzene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common

Chemical Reactions Analysis

Types of Reactions: (Ethaneseleninyl)benzene undergoes various chemical reactions, including:

Oxidation: The selenium atom in this compound can be oxidized to form selenoxide or selenone derivatives.

Reduction: Reduction reactions can convert the selenium atom to its lower oxidation states.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine, chlorine, or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products:

Oxidation: Selenoxide and selenone derivatives.

Reduction: Ethaneselenol or other reduced forms.

Substitution: Various substituted this compound derivatives depending on the substituent introduced.

Scientific Research Applications

(Ethaneseleninyl)benzene has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.

Medicine: Research is ongoing into the potential use of selenium-containing compounds in cancer therapy and antioxidant treatments.

Industry: this compound can be used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (ethaneseleninyl)benzene involves its ability to participate in various chemical reactions due to the presence of the selenium atom. Selenium can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include:

Nucleophilic Attack: Selenium can donate electron pairs to electrophilic centers, facilitating the formation of new bonds.

Electrophilic Attack: Selenium can also accept electron pairs from nucleophiles, leading to the formation of selenonium ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Selenium vs. Sulfur Derivatives

The sulfur analog, (ethylsulfinyl)benzene (C₆H₅-S(=O)-CH₂-CH₃), shares the same structural framework but replaces selenium with sulfur. Key differences include:

- Molecular Weight : The selenium derivative is heavier (200.96 g/mol vs. 154.07 g/mol for the sulfur analog).

- Bond Length and Reactivity: The Se=O bond (~1.64 Å) is longer than S=O (~1.43 Å), resulting in lower bond dissociation energy and higher susceptibility to nucleophilic attack. Selenoxides are more reactive in elimination reactions (e.g., forming alkenes via the Cope elimination mechanism) compared to sulfoxides .

- Toxicity: Selenium compounds generally exhibit higher toxicity than sulfur analogs.

Hydrocarbon Analog: Ethylbenzene (C₈H₁₀)

Ethylbenzene (C₆H₅-CH₂-CH₃) lacks the seleninyl group, making it a non-polar hydrocarbon. Key contrasts include:

- Physical Properties : Ethylbenzene has a lower molecular weight (106.17 g/mol) and boiling point (136°C) compared to (ethaneseleninyl)benzene, which is expected to have a higher boiling point due to polar Se=O interactions .

- Applications: Ethylbenzene is a precursor in styrene production, whereas this compound is primarily a synthetic intermediate in organoselenium chemistry .

Other Benzene Derivatives

- Nitrobenzene (C₆H₅-NO₂): Unlike the seleninyl group, the nitro group is strongly electron-withdrawing, making nitrobenzene less reactive in electrophilic substitution.

- Phenylacetylene (C₆H₅-C≡CH): The ethynyl group introduces sp-hybridized carbon, enabling alkyne-specific reactions (e.g., Sonogashira coupling), whereas the seleninyl group participates in redox and coordination chemistry .

Data Table: Comparative Properties

Research Findings and Toxicity Considerations

- Synthetic Utility : this compound serves as a precursor in synthesizing selenium-containing heterocycles and catalysts. Its redox behavior is exploited in oxidation-reduction cascades .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.